2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide is a synthetic organic compound notable for its unique structure and potential biological activity. It belongs to a class of chemical compounds known as oxazole derivatives, which are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This particular compound features a 2-fluorophenyl group and an N-(2-methoxyethyl)acetamide moiety, enhancing its chemical diversity and potential applications in medicinal chemistry.
The molecular formula of this compound is C14H15FN2O3, with a molecular weight of approximately 278.28 g/mol. Its synthesis and applications have garnered interest in various research fields, including pharmaceuticals and organic chemistry.
The synthesis of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide typically involves several key steps:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide can be represented using various structural formulas:
The structure features:
Property | Value |
---|---|
Molecular Formula | C14H15FN2O3 |
Molecular Weight | 278.28 g/mol |
InChI | InChI=1S/C14H15FN2O3/c1-19... |
SMILES | COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2F |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
Studies involving docking simulations and biological assays are crucial for elucidating the precise mechanisms through which this compound exerts its effects on biological systems.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
The applications of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide are diverse:
This compound’s unique combination of functional groups makes it a valuable candidate for further research into its pharmacological properties and potential therapeutic uses.
CAS No.: 13465-08-2
CAS No.: 102-94-3
CAS No.: 98569-64-3
CAS No.: